5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxy group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling of the benzimidazole and pyrrole rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and pyrrole intermediates.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
Scientific Research Applications
5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but lacks the methyl group on the phenyl ring.
5-amino-1-(4-hydroxy-2-methylphenyl)-4-(benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzimidazole ring.
Uniqueness
The presence of both the methyl group on the phenyl ring and the methyl group on the benzimidazole ring in 5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one contributes to its unique chemical properties and potential applications. These structural features may influence its reactivity, binding interactions, and overall biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-amino-1-(4-hydroxy-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-12(24)7-8-14(11)23-10-16(25)17(18(23)20)19-21-13-5-3-4-6-15(13)22(19)2/h3-9,24H,10,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGJXELDKKNWNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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